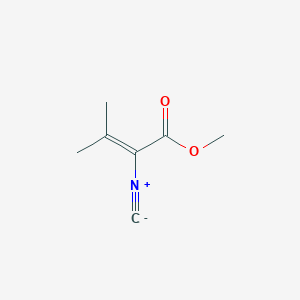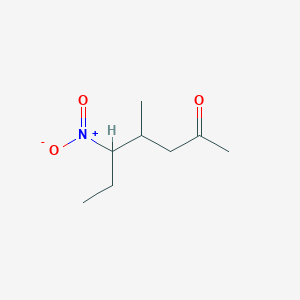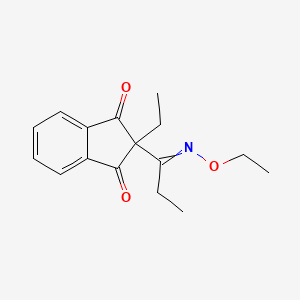![molecular formula C17H20O3 B14498480 Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol CAS No. 64929-16-4](/img/structure/B14498480.png)
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;tricyclo[52102,6]dec-1-en-3-ol is a complex organic compound that combines the properties of benzoic acid and a tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]dec-1-en-3-ol typically involves the hydration of dicyclopentadiene using a solid acid catalyst. The reaction is carried out at temperatures ranging from 50°C to 150°C, with the solid acid catalyst used in an amount of 3.0-10 times the weight of water . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]dec-1-en-3-ol follows similar synthetic routes but on a larger scale. The use of solid acid catalysts in industrial settings ensures consistent quality and high yield. The process involves careful control of reaction conditions to optimize the production rate and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Known for its antimicrobial and antiviral properties.
Tricyclo[5.2.1.02,6]dec-3-en-8-ol: Used in the production of polymers and resins.
Uniqueness
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol stands out due to its combination of benzoic acid and tricyclic structure, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
64929-16-4 |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol |
InChI |
InChI=1S/C10H14O.C7H6O2/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;8-7(9)6-4-2-1-3-5-6/h6,8-9,11H,1-5H2;1-5H,(H,8,9) |
InChI-Schlüssel |
DRKBLEOHLPZOCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C3CCC(C21)C3)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)


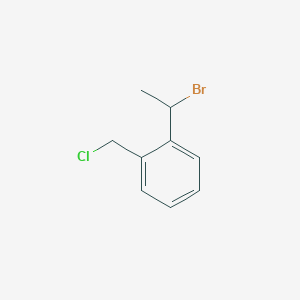

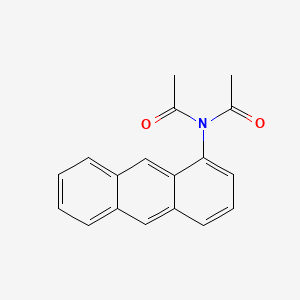

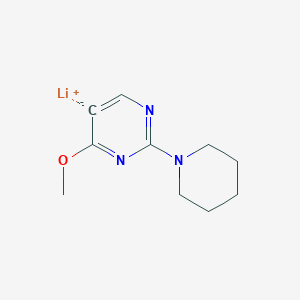
![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
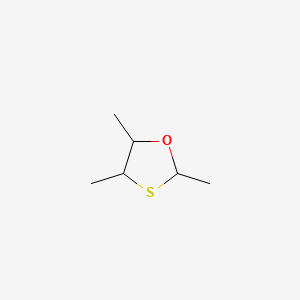
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
